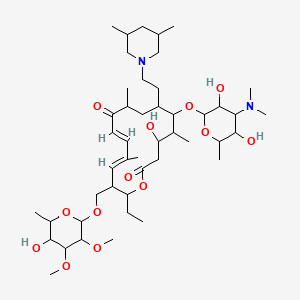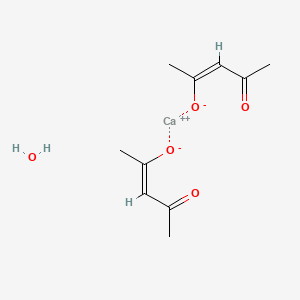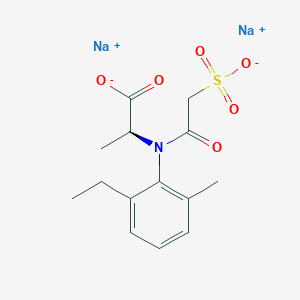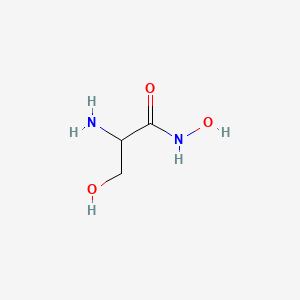
2-Amino-N,3-dihydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N,3-dihydroxypropanamide is a hydroxamic acid derivative with the molecular formula C3H8N2O3 and a molecular weight of 120.11 g/mol . . It has significant applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Amino-N,3-dihydroxypropanamide typically involves the formal condensation of the carboxy group of serine with the amino group of hydroxylamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-Amino-N,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxamic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-N,3-dihydroxypropanamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-N,3-dihydroxypropanamide involves its role as an inhibitor of seryl-tRNA synthetase, an enzyme crucial for protein synthesis . By inhibiting this enzyme, the compound disrupts the formation of seryl-tRNA, thereby affecting protein synthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
2-Amino-N,3-dihydroxypropanamide is similar to other hydroxamic acids, such as:
N-Hydroxyserinamide: Another hydroxamic acid derived from serine, with similar inhibitory properties.
2-Amino-3-hydroxypropanehydroxamic acid: A compound with a similar structure but different functional groups.
DL-Serine hydroxamate: A racemic mixture of serine hydroxamate with similar biological activities
Propriétés
Numéro CAS |
55779-32-3 |
|---|---|
Formule moléculaire |
C3H8N2O3 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
2-amino-N,3-dihydroxypropanamide |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |
Clé InChI |
LELJBJGDDGUFRP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



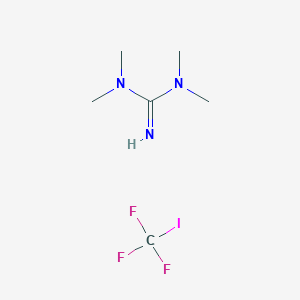
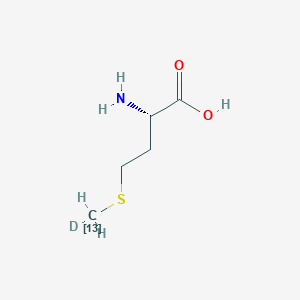

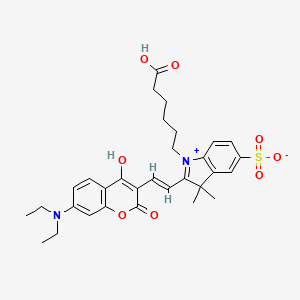
![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
